![molecular formula C18H13F3N4O2S2 B2807239 2,4-difluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 946274-69-7](/img/structure/B2807239.png)

2,4-difluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

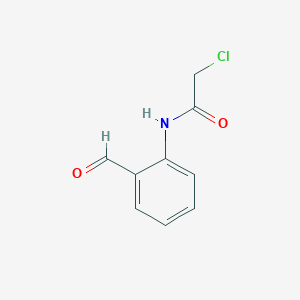

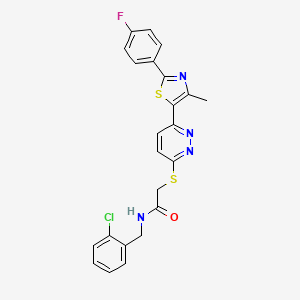

The compound “2,4-difluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a triazole ring, and a sulfonamide group . These functional groups are often found in biologically active compounds, suggesting that this compound may have potential biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole and triazole rings, as well as the sulfonamide group. These groups would likely contribute to the overall polarity and reactivity of the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions such as nucleophilic substitution, addition, or elimination .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could make the compound more polar and potentially more soluble in water .Scientific Research Applications

Synthesis and Biochemical Evaluation

- Compounds incorporating the benzenesulfonamide moiety have been synthesized and evaluated as inhibitors for specific enzymes like kynurenine 3-hydroxylase, indicating their potential in studying the pathophysiological role of certain pathways after neuronal injury (Röver et al., 1997).

Antimicrobial and UV Protection Applications

- Thiazole azodyes containing sulfonamide moieties have been utilized for dyeing cotton fabrics, providing them with UV protection and antimicrobial properties, demonstrating an innovative approach to enhancing fabric functionalities (Mohamed et al., 2020).

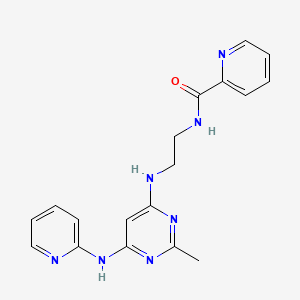

Anti-Inflammatory and Analgesic Activities

- Celecoxib derivatives synthesized with benzenesulfonamide moieties were investigated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, showing promising results without causing significant tissue damage, thus indicating their therapeutic potential (Küçükgüzel et al., 2013).

Antifungal Activities

- New 1,2,4-triazoles with difluoro(heteroaryl)methyl moiety have been designed and synthesized, showing significant antifungal activities against various yeasts and filamentous fungi, comparing favorably with existing antifungal agents (Eto et al., 2000).

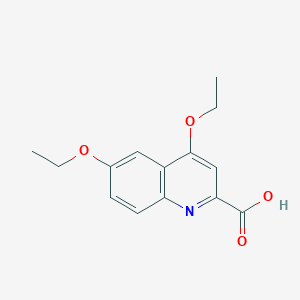

Inhibition of Carbonic Anhydrase Isozymes

- A series of benzenesulfonamides incorporating various moieties were investigated as inhibitors of carbonic anhydrases, demonstrating low nanomolar activity and potential for therapeutic applications (Alafeefy et al., 2015).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2,4-difluoro-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N4O2S2/c19-12-3-1-2-11(8-12)17-23-18-25(24-17)14(10-28-18)6-7-22-29(26,27)16-5-4-13(20)9-15(16)21/h1-5,8-10,22H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZMGUCIRVDQDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2E,6E,10S)-7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carbaldehyde](/img/structure/B2807157.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2807161.png)

![Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B2807162.png)

![4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2807166.png)

![2-[(3-Fluorobenzyl)sulfanyl]aniline](/img/structure/B2807167.png)

![2,5-Dichloro-N-{2-[4-(thiophen-2-YL)piperidin-1-YL]ethyl}benzamide](/img/structure/B2807172.png)

![5-methyl-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2807176.png)